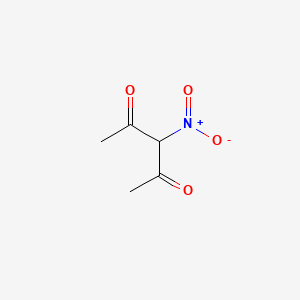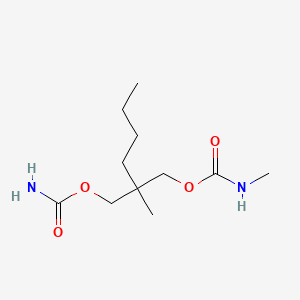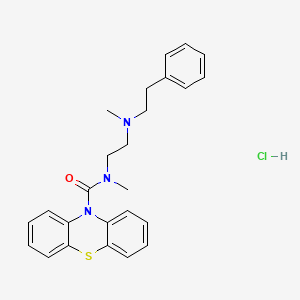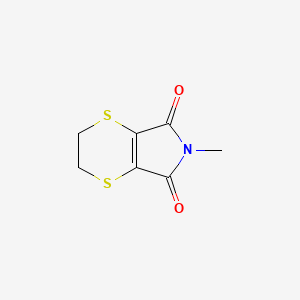
4E-nonenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4E-Nonenoic acid, also known as (4E)-4-nonenoic acid, is an organic compound with the molecular formula C9H16O2. It is a carboxylic acid with a double bond located at the fourth carbon in the E-configuration. This compound is part of the nonenoic acid family and is characterized by its unique structure, which includes a long carbon chain and a carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4E-Nonenoic acid can be synthesized through various methods. One common approach involves the oxidation of 4-nonene using oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic oxidation of 4-nonene. This process often involves the use of metal catalysts and specific reaction conditions to achieve high yields and purity. The industrial production methods are optimized for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4E-Nonenoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce nonanoic acid.
Reduction: Reduction reactions can convert this compound to nonenoic alcohols.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Alcohols and amines in the presence of acid catalysts.
Major Products:
Oxidation: Nonanoic acid.
Reduction: Nonenoic alcohols.
Substitution: Esters and amides of nonenoic acid.
Scientific Research Applications
4E-Nonenoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound is studied for its role in biological systems, particularly in lipid metabolism.
Medicine: Research explores its potential therapeutic applications, including its effects on cellular processes.
Industry: this compound is utilized in the production of polymers, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 4E-nonenoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including those involved in lipid metabolism and signal transduction. Its effects are mediated through the formation of covalent adducts with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
4E-Nonenoic acid can be compared with other similar compounds such as:
Nonanoic acid: Lacks the double bond present in this compound, resulting in different chemical properties and reactivity.
4Z-Nonenoic acid: Has a double bond in the Z-configuration, leading to distinct stereochemical and biological properties.
4-Hydroxy-nonenoic acid: Contains a hydroxyl group, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its specific double bond configuration and its versatile reactivity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(E)-non-4-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5+ |
InChI Key |
HVCNEOVTZJYUAI-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCC(=O)O |
Canonical SMILES |
CCCCC=CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)

![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-hydroxy-4-methylpentyl] 3-methylbut-2-enoate](/img/structure/B14685344.png)

![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)


![3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14685388.png)



